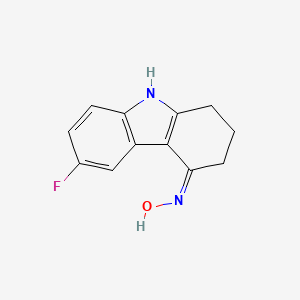

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine

Descripción general

Descripción

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine is a synthetic organic compound with the molecular formula C12H11FN2O It is characterized by the presence of a fluorine atom and a hydroxylamine group attached to a tetrahydrocarbazole skeleton

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.

Nitrosation Reaction: The key step involves the nitrosation of the carbazole derivative to introduce the nitroso group. This is achieved using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).

Formation of Hydroxylamine: The nitroso compound is then treated with hydroxylamine hydrochloride (NH2OH·HCl) to form the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted carbazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine is characterized by its unique chemical structure, which includes a hydroxylamine functional group attached to a carbazole derivative. The molecular formula is with a molecular weight of approximately 261.29 g/mol. The presence of the fluorine atom enhances its biological activity and solubility in organic solvents.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbazole have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. Compounds with similar structures have been designed as molecular hybrids that target cancer cell lines. In vitro studies demonstrated cytotoxic effects against colon and breast cancer cells, indicating that this compound could serve as a lead for developing new anticancer agents .

Neuroprotective Effects

There is emerging evidence suggesting that hydroxylamine derivatives may possess neuroprotective properties. Studies have shown that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated the antimicrobial activity of various carbazole derivatives against common pathogens. Among the tested compounds, those structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, demonstrating their potential as antibacterial agents .

Case Study 2: Anticancer Activity

In a different research effort focused on anticancer activity, a series of compounds based on the carbazole framework were synthesized and tested against several human cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation and induced apoptosis in cancer cells. This suggests that this compound could be further explored for its anticancer properties .

Mecanismo De Acción

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of the target compound.

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Another derivative with potential biological activity.

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A related compound used in similar research applications.

Uniqueness

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine is unique due to the presence of both a fluorine atom and a hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the development of new materials and therapeutic agents.

Actividad Biológica

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, efficacy in specific conditions, and potential therapeutic applications.

- Molecular Formula : C12H10FNO

- Molecular Weight : 203.21 g/mol

- CAS Number : 88368-12-1

Research indicates that this compound exhibits multiple mechanisms of action:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. For instance, it inhibits AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in metabolic regulation and cancer progression .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF and IL-6. It achieves this by inhibiting nuclear factor kappa B (NF-κB) activation, which is a key mediator in inflammatory responses .

- Neuroprotection : In models of neuroinflammation, the compound has shown protective effects against neuronal apoptosis by inhibiting GSK-3β and ERK pathways. This suggests its potential application in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Research Findings

In a study exploring the anticancer properties of this compound:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., HT-29 and TK-10), with IC50 values indicating potent activity at low concentrations .

- In Vivo Models : Animal studies revealed that treatment with this compound resulted in a marked reduction in tumor size compared to controls. The mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells .

- Neuroprotective Effects : In models simulating neuroinflammatory conditions, the compound significantly reduced markers of inflammation and apoptosis, suggesting its utility in treating conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

(NZ)-N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDNOZUFIFEYOX-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.